Methyl 3-(2-nitrophenoxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

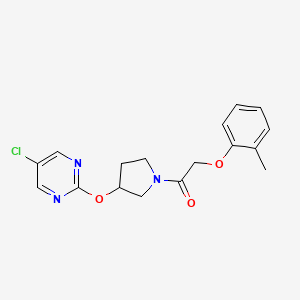

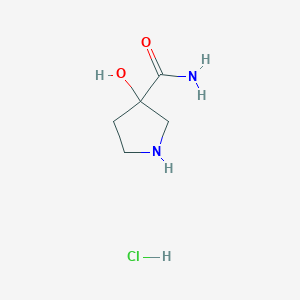

“Methyl 3-(2-nitrophenoxy)benzoate” is a chemical compound with the molecular formula C14H11NO5 . It has a molecular weight of 273.25 .

Synthesis Analysis

The synthesis of “this compound” involves the nitration of methyl benzoate . Nitration is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate . The process involves the use of concentrated sulfuric acid and nitric acid .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H11NO5/c1-19-14(16)10-5-4-6-11(9-10)20-13-8-3-2-7-12(13)15(17)18/h2-9H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 273.25 and is typically stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen

Absorption Cross Sections and Photolytic Precursors

Nitrophenols, including derivatives similar to methyl 3-(2-nitrophenoxy)benzoate, have been identified as photolytic precursors of nitrous acid (HONO), influencing tropospheric oxidation capacity. Their gas-phase absorption, significant for atmospheric chemistry, impacts photochemistry by modifying the actinic flux available for other photolysis reactions (Chen, Wenger, & Venables, 2011).

Nitration and Hydroxylation in Aqueous Solutions

Studies on the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solutions reveal pathways that could be relevant for derivatives like this compound. These reactions produce various nitrophenols and demonstrate the complexity of chemical transformations in environmental contexts (Vione et al., 2004).

Biodegradation by Microorganisms

Research on Ralstonia sp. SJ98's ability to degrade 3-methyl-4-nitrophenol, a compound structurally related to this compound, highlights microbial pathways for environmental decontamination. This microorganism utilizes such compounds as carbon sources, offering insights into bioremediation strategies (Bhushan et al., 2000).

Photocatalytic Degradation

The photocatalytic degradation of organophosphate insecticides, producing methyl-4-nitrophenol among other compounds, underlines the potential of photocatalysis in breaking down complex organic pollutants. This research might inform the development of techniques for degrading substances related to this compound in water treatment applications (Moctezuma et al., 2007).

Synthesis and Properties of Polymers

The thermal polymerization of compounds structurally akin to this compound, such as 3,5-bis(4-aminophenoxy)benzoic acid derivatives, demonstrates the relevance of such molecules in synthesizing hyperbranched aromatic polyamides. These polymers, with their distinct properties, have implications for materials science and engineering (Yang, Jikei, & Kakimoto, 1999).

Wirkmechanismus

The mechanism of action for the nitration of methyl benzoate involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The carbonyl group is an electron withdrawing group (EWG) which deactivates the benzene ring . Protonation of the ester carbonyl group by the solvent (H2SO4) increases even further its EW effect .

Safety and Hazards

“Methyl 3-(2-nitrophenoxy)benzoate” is classified under the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

There is ongoing research into the synthesis and properties of “Methyl 3-(2-nitrophenoxy)benzoate”. For example, a recent paper discusses an efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid . This research could potentially lead to more environmentally friendly methods for synthesizing similar compounds in the future.

Eigenschaften

IUPAC Name |

methyl 3-(2-nitrophenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-14(16)10-5-4-6-11(9-10)20-13-8-3-2-7-12(13)15(17)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDBSSBLARPGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2544633.png)

![4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2544634.png)

![1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester](/img/structure/B2544641.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2544644.png)

![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)

![N-(2-bromophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2544648.png)

![N-(4-{(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}phenyl)acetamide](/img/structure/B2544649.png)

![8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544650.png)